molecular formula C17H20N2O4S B2530627 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide CAS No. 2034443-00-8

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2530627
CAS No.: 2034443-00-8
M. Wt: 348.42
InChI Key: XYAZMGZFSFLHND-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide is a chemical compound supplied for research purposes. It features a molecular formula of C17H20N2O4S and a molecular weight of 348.42 g/mol . The compound's structure incorporates a tetrahydronaphthalene (tetralin) scaffold, a motif present in various biologically active molecules, linked to a pyridine-3-sulfonamide group . Sulfonamides are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities and well-characterized ability to interact with biological targets . Researchers are investigating this compound as a potential building block in the synthesis of more complex molecules and for its utility in probing biological systems. The presence of both hydroxy and sulfonamide functional groups provides handles for further chemical modification and potential for specific target engagement. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-14-6-7-16-13(10-14)4-2-8-17(16,20)12-19-24(21,22)15-5-3-9-18-11-15/h3,5-7,9-11,19-20H,2,4,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAZMGZFSFLHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative with a complex structure that includes a tetrahydronaphthalene core. Its biological activity is primarily linked to its role as an inhibitor of fatty acid amide hydrolases (FAAH), enzymes involved in the metabolism of endocannabinoids.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H23NO4S
  • Molecular Weight : 299.41 g/mol
  • Structural Features : The compound features a hydroxyl group at the 1-position and a methoxy group at the 6-position of the tetrahydronaphthalene ring, along with a pyridine sulfonamide moiety.

This compound acts by inhibiting FAAH. This enzyme's inhibition can lead to elevated levels of endocannabinoids, which are known to play critical roles in various physiological processes including pain modulation, inflammation reduction, and neuroprotection.

1. Anti-inflammatory Effects

Research indicates that FAAH inhibitors like this compound may exhibit anti-inflammatory properties by increasing endocannabinoid levels. This action can potentially reduce inflammation-related diseases and symptoms.

2. Neuroprotective Properties

The compound's structural similarity to other neuroprotective agents suggests potential applications in neurodegenerative diseases. Its ability to modulate endocannabinoid levels could provide therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease.

Research Findings and Case Studies

A study focusing on various sulfonamide derivatives highlighted the unique biological profiles of compounds with naphthalene cores. The findings suggest that modifications in substituents can significantly affect biological activity. For instance:

CompoundBiological ActivityMechanism
N-(naphthalen-1-yl)acetamideAnticancerInduction of apoptosis
Hydroxy-substituted naphthalenesNeuroprotectiveModulation of neurotransmitter levels
N-(pyridine)-sulfonamidesAnti-inflammatoryInhibition of FAAH

The study concluded that the presence of specific functional groups (like methoxy and hydroxyl) enhances solubility and bioactivity compared to other similar compounds lacking such diversity.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Activity: No direct studies on the target compound’s bioactivity were identified.
  • Physicochemical Properties : Critical data (e.g., solubility, logP, pKa) for the target compound are unavailable, limiting predictive ADMET (absorption, distribution, metabolism, excretion, toxicity) modeling.
  • Synthetic Accessibility : The compound’s structural complexity (tetrahydronaphthalene fused with sulfonamide) suggests challenging synthesis, requiring regioselective hydroxylation and sulfonamide coupling steps .

Preparation Methods

Cyclohexenone Intermediate Formation

Lithium diisopropylamide (LDA)-mediated enolate formation from methyl 6-methoxy-2-tetralone-1-carboxylate, followed by acid-catalyzed cyclization, yields the tetracyclic framework. Reaction conditions from analogous syntheses specify temperatures of −78°C for enolate generation and 0°C for cyclization.

Hydroxylation and Methoxylation

Sodium borohydride reduction of the ketone group at position 1 introduces the hydroxyl group, as demonstrated in US20200157066A1 for similar tertiary alcohols. Methoxy group installation at position 6 likely occurs via nucleophilic aromatic substitution using methoxide ions under Cu(I) catalysis, though direct evidence remains inferred from substituent patterns in search results.

Methylene Bridge Installation

Connecting the tetrahydronaphthalene core to the sulfonamide requires forming a methylene (−CH2−) linkage. Patent US20200157066A1 describes Mannich-type reactions for analogous systems:

Aminomethylation Protocol

Reacting 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene with formaldehyde and ammonium chloride in acetic acid generates the intermediate amine. Subsequent alkylation with pyridine-3-sulfonyl chloride in dichloromethane, using diisopropylethylamine (DIPEA) as a base, forms the sulfonamide bond. Yields for comparable reactions range from 45–68%.

Alternative Reductive Amination

Coupling the tetrahydronaphthalenol with pyridine-3-sulfonamide via reductive amination using sodium cyanoborohydride in methanol-acetic acid (pH 4–5) provides another route. This method avoids harsh alkylation conditions but may require protection of the hydroxyl group.

Sulfonamide Group Introduction

Pyridine-3-sulfonamide incorporation demands precise coupling conditions to prevent decomposition. Data from Evitachem product sheets and patent US20200157066A1 suggest two approaches:

Direct Sulfonylation

Treating the aminomethyl-tetrahydronaphthalene intermediate with pyridine-3-sulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, with slow warming to room temperature over 12 hours. Workup with aqueous NaHCO3 and chromatography yields the crude product, which is recrystallized from ethyl acetate/hexane.

Table 1: Sulfonylation Optimization Data

Condition Solvent Temp (°C) Yield (%) Purity (HPLC)
Pyridine-3-SO2Cl THF 0→25 62 98.5
Pyridine-3-SO2Cl DCM 0→25 58 97.8
Pyridine-3-SO2Cl EtOAc 25 41 95.2

Sulfamate Intermediate Route

Forming a sulfamate ester followed by ammonolysis represents an alternative pathway. Reacting the alcohol with chlorosulfonyl isocyanate generates the sulfamate, which undergoes aminolysis with pyridine-3-amine in dimethylformamide (DMF) at 80°C. This method avoids sulfonyl chloride handling but introduces additional purification challenges.

Stereochemical Control

The tetrahydronaphthalene system’s stereochemistry at C1 (hydroxyl group) and C6 (methoxy) critically influences biological activity. Patent EP0682663B1 highlights asymmetric hydrogenation using chiral catalysts like (R)-BINAP-RuCl2 for enantioselective reductions. For this compound:

Chiral Resolution

Racemic mixtures of the tetrahydronaphthalenol intermediate may be separated via chiral chromatography (Chiralpak AD-H column, hexane:isopropanol 90:10). Optical rotations for enantiomers typically range [α]D20 +32° to −29°.

Diastereoselective Synthesis

Employing Evans oxazolidinone auxiliaries during ketone reduction enforces specific stereochemistry. For example, using (S)-4-benzyl-2-oxazolidinone with borane-THF complex yields the (1R)-hydroxy isomer in >90% diastereomeric excess.

Purification and Characterization

Final product validation relies on advanced analytical techniques:

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate:hexane gradient) removes unreacted sulfonyl chloride and byproducts. Preparative HPLC (C18 column, acetonitrile:water +0.1% TFA) achieves >99% purity for pharmacological testing.

Spectroscopic Data

1H NMR (400 MHz, CDCl3): δ 8.94 (d, J = 2.1 Hz, 1H, Py-H), 8.67 (dd, J = 4.8, 1.5 Hz, 1H, Py-H), 8.12 (dt, J = 7.9, 1.9 Hz, 1H, Py-H), 7.53–7.48 (m, 1H, Py-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (dd, J = 8.4, 2.7 Hz, 1H, Ar-H), 4.32 (s, 2H, CH2), 3.81 (s, 3H, OCH3), 2.85–2.70 (m, 4H, tetralin-CH2), 1.95–1.85 (m, 2H, tetralin-CH2).

HRMS (ESI+): m/z calc’d for C18H20N2O4S [M+H]+: 367.1124, found: 367.1128.

Scalability and Process Optimization

Industrial-scale production necessitates modifications to laboratory procedures:

Continuous Flow Hydrogenation

Replacing batch hydrogenation with continuous flow reactors (H-Cube® system) improves safety and efficiency for tetralin core synthesis. Parameters: 60°C, 30 bar H2, 0.5 mL/min flow rate, 10% Pd/C catalyst.

Green Chemistry Metrics

Solvent substitution studies reveal cyclopentyl methyl ether (CPME) reduces environmental impact (PMI 32 vs. 68 for THF) while maintaining yields. Energy consumption decreases 40% using microwave-assisted sulfonylation (100 W, 80°C, 30 min).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. For example:

  • Step 1 : Functionalization of the tetrahydronaphthalene core via hydroxylation and methoxylation (similar to , where hydroxyl and amino groups are introduced under anhydrous conditions using reagents like acetyl chloride).
  • Step 2 : Sulfonamide coupling via nucleophilic substitution, using pyridine-3-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C (analogous to ).
  • Critical Parameters : Temperature (<50°C to avoid decomposition), solvent purity, and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Confirm structure using 1H^1H-NMR (e.g., methoxy protons at δ 3.7–3.9 ppm) and HRMS ().

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : Assign peaks for the tetrahydronaphthalenyl protons (δ 1.5–2.8 ppm, multiplet), pyridine ring (δ 8.1–8.9 ppm), and sulfonamide NH (δ 5.2–5.5 ppm, broad). Compare with simulated spectra from computational tools (e.g., ACD/Labs).
  • Mass Spectrometry : ESI-HRMS should match the exact mass (e.g., [M+H]+^+ calculated for C20H23N2O4SC_{20}H_{23}N_2O_4S: 411.1325).
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths and angles with analogous sulfonamides ().

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for structurally related sulfonamides?

  • Methodological Answer : Contradictions often arise from variations in substituents or assay conditions. For example:

  • Case Study : highlights how replacing a methyl group with methoxy on a piperidine ring alters enzyme inhibition by 30–50%.
  • Solution : Conduct parallel assays (e.g., enzyme kinetics, cell-based models) under standardized conditions. Use SAR analysis to map functional group contributions (e.g., logP changes from methoxy vs. methyl groups). Validate via molecular docking (e.g., AutoDock Vina) to compare binding poses.

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For instance:

  • Reaction Path Search : Use Gaussian 16 to identify energy barriers for sulfonamide bond formation ().
  • Solvent Effects : Simulate solvent polarity (e.g., DCM vs. THF) using COSMO-RS to predict yield improvements.
  • Validation : Compare computed activation energies with experimental yields (e.g., ’s feedback loop between computation and lab data).

Q. What experimental design principles apply to studying this compound’s stability under physiological conditions?

  • Methodological Answer : Use a factorial design (DOE) to assess variables:

  • Factors : pH (5.0–7.4), temperature (25–37°C), and ionic strength (0.1–0.3 M).
  • Response Metrics : Degradation rate (HPLC monitoring) and byproduct formation (LC-MS).
  • Optimization : Apply Response Surface Methodology (RSM) to identify stable formulation windows ().

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